Isodaphnoretin B
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Overview
Description
Isodaphnoretin B is a compound that can be isolated from the roots of S. chamaejasme . It is classified as a Phenylpropanoid .
Synthesis Analysis
The synthesis of this compound involves the use of silica gel column chromatography to isolate the compounds, and spectroscopic techniques such as NMR, UV, IR, MS, and optical rotations for structural elucidation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H14O8 . The compound belongs to the class of Phenylpropanoids .Physical and Chemical Properties Analysis
This compound has a molecular weight of 382.32 . More detailed physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Isodaphnoretin B as a New Bicoumarin Compound : A study identified this compound as a new bicoumarin compound isolated from the root of Stellera chamaejasme. This discovery was made using silica gel column chromatography and various spectroscopic techniques for structural elucidation (Yang & Chen, 2006).
Isolation and Identification of Isodaphnoretin : Another study focused on the isolation and identification of a new dicoumarin, named isodaphnoretin, from the roots of Daphne genkwa. The structure was established through a combination of spectroscopic analyses (Zheng & Shi, 2004).
Effect of Daphnoretin on Cancer Cells : Though not directly related to this compound, a study on daphnoretin, another compound from the same plant genus, showed anticancer effects on A549 lung cancer cells. This study observed that daphnoretin inhibited cell proliferation and induced apoptosis through regulation of the B-cell lymphoma-2 gene family (Jiang et al., 2014).
Safety and Hazards
Mechanism of Action
Isodaphnoretin B is a natural compound that can be isolated from the roots of Stellera chamaejasme . It belongs to the class of phenylpropanoids and coumarins
Mode of Action
It is known that the compound has some biological activities .
Result of Action
This compound has been found to exhibit some biological activities . .
Properties
IUPAC Name |
7-hydroxy-5,6-dimethoxy-3-(2-oxochromen-7-yl)oxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-24-18-12-8-16(20(23)28-15(12)9-13(21)19(18)25-2)26-11-5-3-10-4-6-17(22)27-14(10)7-11/h3-9,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJYKPMAYMIRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=O)C(=C2)OC3=CC4=C(C=C3)C=CC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Isodaphnoretin B and where was it discovered?
A1: this compound is a newly discovered bicoumarin, a type of organic compound formed by the linkage of two coumarin molecules. [] It was isolated from the root of Stellera chamaejasme, a plant known for its medicinal properties. []
Q2: What is the chemical structure of this compound?
A2: The research paper describes this compound as 7-hydroxy-5, 6-dimethoxy-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one. [] This detailed chemical name provides insight into the specific arrangement of atoms and functional groups within the molecule.
Q3: What methods were used to characterize this compound?
A3: The researchers utilized various spectroscopic techniques to determine the structure of this compound. These techniques included Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Optical rotation was also employed to understand the compound's interaction with polarized light. []
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